N-(4-Trifluoromethylphenyl)glycine methyl ester
Overview
Description
N-(4-Trifluoromethylphenyl)glycine methyl ester is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a glycine moiety with a methyl ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-trifluoromethylphenylamine and glycine methyl ester.
Reaction Conditions: The reaction involves the coupling of these two compounds under conditions that promote amide bond formation, such as using coupling reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts like 4-dimethylaminopyridine (DMAP).
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development. Industry: It is utilized in the production of polymers and other materials that benefit from the unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism by which N-(4-Trifluoromethylphenyl)glycine methyl ester exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)glycine methyl ester: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-(4-Methoxyphenyl)glycine methyl ester: Contains a methoxy group instead of a trifluoromethyl group, affecting its reactivity and biological activity.
N-(4-Nitrophenyl)glycine methyl ester: Features a nitro group, which imparts different electronic properties and reactivity.
Uniqueness: The presence of the trifluoromethyl group in N-(4-Trifluoromethylphenyl)glycine methyl ester confers unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not present in the similar compounds listed above.
Properties
IUPAC Name |
methyl 2-[4-(trifluoromethyl)anilino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)6-14-8-4-2-7(3-5-8)10(11,12)13/h2-5,14H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXFVOVWDMWLHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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